molecular formula C21H21NO3S B2581847 N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 2097935-76-5

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2581847
CAS No.: 2097935-76-5
M. Wt: 367.46
InChI Key: GRNWOQJPXLGCRR-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide (CAS: 2097904-24-8) is a cyclopropane-carboxamide derivative with a molecular formula of C₂₂H₂₅N₃O₂S and a molecular weight of 395.52 g/mol . Its structure features:

  • A cyclopropane ring fused to a carboxamide group.
  • A 2-methoxyphenyl substituent at the cyclopropane’s 1-position.
  • A bifunctional ethyl chain at the amide nitrogen, bearing both furan-2-yl and thiophen-3-yl heterocycles.
    The compound’s SMILES string (COc1ccccc1C1(CC1)C(=O)NCC(n1nc(cc1C)C)c1ccsc1) highlights its stereoelectronic complexity, which may influence pharmacological or material properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-24-19-6-3-2-5-17(19)21(9-10-21)20(23)22-13-16(15-8-12-26-14-15)18-7-4-11-25-18/h2-8,11-12,14,16H,9-10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNWOQJPXLGCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane core linked to a furan and thiophene moiety, along with a methoxyphenyl group. Its unique structure allows for diverse interactions with biological targets.

Property Details
Molecular Formula C18H19N3O2S
Molecular Weight 341.42 g/mol
CAS Number 2097921-15-6

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of Intermediate Compounds : Utilizing reactions such as Friedel-Crafts acylation to create the furan and thiophene rings.
  • Coupling Reaction : The intermediate is coupled with the cyclopropane moiety using coupling agents like EDCI or DCC to form the final amide bond.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding which can enhance binding affinity.
  • π-π Interactions : The aromatic rings (furan and thiophene) facilitate π-π stacking interactions with target proteins.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antiviral Activity

In studies focusing on SARS-CoV-2, derivatives containing furan and thiophene structures have shown promise as inhibitors of viral proteases, demonstrating IC50 values in the low micromolar range (e.g., 1.55 μM for related compounds) . This suggests potential applications in antiviral drug development.

Anticancer Activity

Compounds with similar structural features have been evaluated for anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

Antimicrobial Activity

Heterocyclic compounds like this one are often assessed for antimicrobial properties. Preliminary studies suggest that such compounds can inhibit bacterial growth, although specific data on this compound's efficacy is still emerging.

Case Studies and Research Findings

  • Study on Inhibitory Effects :
    • A study reported the use of similar furan-thiophene derivatives as non-peptidomimetic inhibitors of viral proteases, highlighting their potential in drug design .
  • Cytotoxicity Assessments :
    • Another investigation revealed that related compounds exhibited low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for therapeutic applications .
  • Structure-Activity Relationship (SAR) :
    • Research on the SAR of compounds with similar frameworks indicated that modifications on the thiophene and furan rings significantly impact biological activity, guiding future synthetic efforts .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant biological activities, making it a candidate for pharmaceutical development.

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene moieties often demonstrate antimicrobial properties. For instance, derivatives similar to this compound have shown:

  • Antibacterial Activity : In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
  • Antifungal Activity : Similar structures have been reported to possess antifungal properties, indicating a broad spectrum of activity.

Antiviral Properties

Recent studies have explored the antiviral potential of structurally related compounds against SARS-CoV-2. A notable finding includes:

CompoundIC50 (μM)Target
F8-B221.55SARS-CoV-2 M pro
F8-S4310.76SARS-CoV-2 M pro

These results suggest that the compound may serve as a lead for developing antiviral agents.

Cytotoxicity Assessments

Evaluations of cytotoxicity in various cell lines indicate a favorable safety profile for potential therapeutic applications. Related compounds showed low cytotoxicity with CC50 values exceeding 100 μM, which is promising for drug development.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the cyclopropane core through cyclization reactions.
  • Introduction of furan and thiophene rings via methods such as Suzuki or Stille coupling.
  • Formation of the carboxamide group through nucleophilic substitution reactions.

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in various applications:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives similar to N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide exhibited promising antiviral effects against viral targets, including SARS-CoV-2.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiophene-containing compounds, revealing significant antibacterial and antifungal activities that could lead to new therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Structural Variations

The following table summarizes key structural differences and similarities with related cyclopropane-carboxamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound C₂₂H₂₅N₃O₂S 2-Methoxyphenyl, furan-2-yl, thiophen-3-yl 395.52 Heterocyclic bifunctional chain; potential conformational flexibility
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₀H₂₃NO₃ 4-Methoxyphenoxy, phenyl, diethylamine 325.41 High diastereomer ratio (23:1); 78% synthetic yield
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide C₁₇H₁₆ClF₃N₂O 2,4-Dimethylphenyl, chlorotrifluoropropenyl 368.77 Dihedral angle (38.6°) between benzene and cyclopropane; insecticidal potential
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(3-methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide C₁₆H₁₄ClF₃NO₂ 3-Methoxyphenyl, chlorotrifluoropropenyl 352.74 Methoxy positional isomer; enhanced electronic effects
N-(3-Trifluoromethylphenyl)-3-(chlorotrifluoropropenyl)-2,2-dimethylcyclopropanecarboxamide C₁₆H₁₂ClF₆NO 3-Trifluoromethylphenyl, chlorotrifluoropropenyl 383.72 Fluorinated substituents; improved metabolic stability
Key Observations:
  • Heterocyclic Influence : The target compound’s furan-thiophene chain distinguishes it from analogs with simpler alkyl or halogenated substituents. This may enhance π-π stacking or hydrogen-bonding interactions in biological targets .
  • Methoxy Position : Compared to the 3-methoxyphenyl analog , the target’s 2-methoxyphenyl group could alter steric hindrance or electronic distribution, affecting receptor binding.
  • Fluorinated Analogs : Compounds with chlorotrifluoropropenyl or trifluoromethylphenyl groups (e.g., ) exhibit increased lipophilicity and resistance to oxidative metabolism, which are absent in the target compound.

Physicochemical and Crystallographic Properties

  • Crystal Packing: The 2,4-dimethylphenyl analog exhibits intermolecular N–H⋯O hydrogen bonding, which stabilizes its crystal lattice.
  • Dihedral Angles : The 38.6° dihedral angle in between the benzene and cyclopropane rings suggests moderate conformational rigidity, whereas the target’s heterocyclic chain may allow greater flexibility.

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